molecular formula C11H14BNO2S B571478 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile CAS No. 916454-59-6

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile

Cat. No. B571478
CAS RN: 916454-59-6
M. Wt: 235.108
InChI Key: OXYRAUHWTSONAV-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile is a chemical compound that contains a pinacolborate group (tetramethyl dioxaboranyl, Bpin) . It is used as a building block in chemistry .


Synthesis Analysis

The synthesis of similar compounds involves two substitution reactions . The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .


Molecular Structure Analysis

The molecular structure of similar compounds is confirmed using techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The structures were solved by direct methods using SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can crosslink with amines for producing COFs with imine linkages . The Bpin group allows for its combination with other functional molecules such as pyrenes through the Suzuki-Miyaura cross-coupling reaction .


Physical And Chemical Properties Analysis

The compound is a white to off-white powder . The chemical formula is C14H17BO4 and the molecular weight is 260.09 g/mol .

Mechanism of Action

The compound’s mechanism of action is related to its ability to crosslink with amines for producing COFs with imine linkages . The Bpin group allows for its combination with other functional molecules such as pyrenes through the Suzuki-Miyaura cross-coupling reaction .

Safety and Hazards

The safety and hazards of similar compounds include hazard statements H302-H315-H320-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if you feel unwell .

Future Directions

The compound has potential applications in the synthesis of covalent organic frameworks (COFs) and macromolecules with applications in iodine capture, OLEDs, and light-induced hydrogen generation . The functionalities of the COFs cages are versatile and dependent on the specific functional molecules employed in the reaction .

properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BNO2S/c1-10(2)11(3,4)15-12(14-10)9-5-8(6-13)7-16-9/h5,7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYRAUHWTSONAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694402
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

916454-59-6
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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